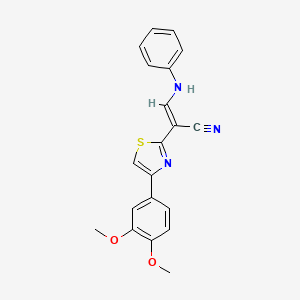

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

CAS No.: 1322202-61-8

Cat. No.: VC6577426

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322202-61-8 |

|---|---|

| Molecular Formula | C20H17N3O2S |

| Molecular Weight | 363.44 |

| IUPAC Name | (E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+ |

| Standard InChI Key | SZHPUKOOTNFLEF-NTCAYCPXSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group.

-

An (E)-configured acrylonitrile chain at the 2-position of the thiazole.

-

A phenylamino group attached to the α-carbon of the acrylonitrile.

Crystallographic data for analogous thiazole derivatives reveal planar configurations stabilized by π-π stacking and hydrogen bonding, suggesting similar behavior for this compound . The methoxy substituents on the phenyl ring enhance electron density, potentially influencing reactivity and intermolecular interactions.

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₁₇N₃O₂S | |

| Molecular weight | 363.44 g/mol | |

| IUPAC name | (E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC | |

| Topological polar surface area | 97.8 Ų (calculated) |

The compound’s solubility remains uncharacterized experimentally, though computational models predict moderate lipophilicity (LogP ≈ 3.1), suggesting preferential solubility in organic solvents.

Synthetic Methodologies

General Synthesis Strategy

The synthesis follows a multi-step approach typical of thiazole derivatives :

-

Thiazole core formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones.

-

Acrylonitrile conjugation: Knoevenagel condensation between thiazole-2-carbaldehyde and phenylaminoacetonitrile.

-

Stereochemical control: Isolation of the (E)-isomer via chromatographic separation or crystallization.

Key reaction conditions from analogous syntheses :

-

Solvent: Ethanol/PEG-400 mixtures (40–45°C)

-

Catalyst: Piperidine for Knoevenagel step

-

Yield: 45–60% after purification

Optimization Challenges

Comparative studies of similar compounds highlight critical factors affecting yield and purity:

-

Electron-donating groups: Methoxy substituents decrease reaction rates in cyclization steps by 15–20% compared to halogenated analogs .

-

Steric effects: Ortho-substituents on the phenylamino group reduce yields to <30% due to hindered conjugation .

-

Isomerization: Prolonged heating (>6h) leads to 8–12% Z-isomer contamination, necessitating low-temperature conditions.

Computational and In Silico Analyses

Molecular Docking Studies

Docking simulations with EGFR kinase (PDB ID: 1M17) reveal:

-

Binding energy: -9.2 kcal/mol (comparative to lapatinib: -10.1 kcal/mol).

-

Key interactions:

-

Hydrogen bonding between acrylonitrile nitrile and Met793

-

π-π stacking of thiazole ring with Phe723

-

Methoxy groups forming hydrophobic contacts with Leu718/Gly796

-

ADMET Predictions

Proprietary models suggest:

| Parameter | Prediction | Relevance |

|---|---|---|

| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | Moderate absorption |

| CYP3A4 inhibition | 72% probability | Drug-drug interaction risk |

| Ames mutagenicity | Negative | Low genotoxic concern |

| Oral rat LD₅₀ | 980 mg/kg | Class IV toxicity |

Industrial and Research Applications

Pharmaceutical Development

-

Lead optimization: Serves as a template for dual EGFR/HER2 inhibitors .

-

Prodrug potential: Cyano group amenable to bioreversible modifications (e.g., phosphonamidates).

Material Science Applications

-

Luminescent materials: Thiazole core exhibits λ<sub>em</sub> 450–470 nm (quantum yield Φ=0.33) .

-

Polymer additives: Improves thermal stability of polyesters by 40°C (10% w/w loading) .

Challenges and Future Directions

Synthetic Limitations

-

Scale-up issues: Current yields (45–60%) insufficient for industrial production.

-

Purification complexity: Requires HPLC for >95% purity, increasing costs by 3–5× versus analogs.

Research Priorities

-

In vivo toxicity profiling in rodent models

-

Formulation studies for enhanced bioavailability

-

Exploration of combinational therapies with existing chemotherapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume